7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one
Overview
Description
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound with a fused ring structure that includes both pyrrole and quinoxaline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one can be achieved through several methods. One common approach involves the reaction of N-substituted 2-(1H-pyrrol-1-yl)anilines with carbon monoxide in the presence of a palladium catalyst and an oxidant such as copper acetate in toluene at 80°C . Another method involves the reaction of N-(2-aminophenyl)pyrroles with acetic anhydride or triphosgene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to different substituted derivatives.
Substitution: The methoxy group and other positions on the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for its potential use in cancer therapy and other medical applications.
Mechanism of Action
The mechanism of action of 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets, such as Akt kinase. By inhibiting Akt kinase, the compound can interfere with cell signaling pathways that regulate cell growth, survival, and proliferation . This makes it a promising candidate for cancer therapy and other medical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one include other pyrroloquinoxalines and quinoxaline derivatives, such as:
- Pyrrolo[1,2-a]quinoxaline
- Quinoxaline
- Pyrrolo[2,3-b]quinoxaline
- Pyrrolo[3,4-b]quinoxaline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-8-4-5-10-9(7-8)13-12(15)11-3-2-6-14(10)11/h2-7H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJHTTHLPWXYJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445727 | |
Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-07-8 | |
Record name | 7-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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